N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-3-11-24(22,23)17-10-9-16-13-7-8-15(21-20-13)19-14-6-4-5-12(2)18-14/h4-8,17H,3,9-11H2,1-2H3,(H,16,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASFRMDXNUOMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 372.48 g/mol. The sulfonamide moiety is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.48 g/mol |
| CAS Number | 1021038-63-0 |
Kinase Inhibition
Recent studies indicate that compounds similar to this compound act as inhibitors of various kinases, which are pivotal in numerous signaling pathways associated with cell proliferation and survival. For instance, they can inhibit receptor tyrosine kinases (RTKs), such as EGFR and ABL, which are implicated in cancer progression and resistance to therapy .
Anti-inflammatory Activity
Research has shown that derivatives of pyridazine can suppress glial activation in neurodegenerative diseases, indicating potential neuroprotective effects. These compounds selectively inhibit pro-inflammatory cytokines without hindering beneficial glial functions .
Case Study: Kinase Inhibition
In a study examining the biological activity of pyridazine derivatives, this compound exhibited significant inhibition of EGFR with an IC50 value in the low micromolar range. This suggests its potential as a therapeutic agent for cancers driven by EGFR mutations .
Case Study: Cardiovascular Effects
Another investigation assessed the cardiovascular effects of sulfonamide derivatives, including this compound). The study demonstrated that these compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models, indicating their potential use in treating cardiovascular diseases .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
